molecular formula C16H17NO2S B2955837 (2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1798397-53-1

(2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2955837
CAS No.: 1798397-53-1
M. Wt: 287.38
InChI Key: BXGOXYQNZVEYES-OWOJBTEDSA-N
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Description

(2E)-3-(furan-3-yl)-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.38. The purity is usually 95%.
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Scientific Research Applications

HPLC-DAD Method Development

A study by Varynskyi, Parchenko, and Kaplaushenko (2017) focused on developing a highly sensitive and selective method for the determination of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate as an active pharmaceutical ingredient (API) in 1% injection solution using high-performance liquid chromatography with diode-array detection (Varynskyi, Parchenko, & Kaplaushenko, 2017). This study contributes to the analytical chemistry field by offering a validated method for API determination, which could be applicable to the analysis of "(E)-3-(furan-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one" and its related compounds.

Synthesis of Piperidine Ring Modified Analogues

Research by Ojo (2012) detailed the efficient synthesis of a new series of piperidine ring-modified thiophene, furan, and pyridyl alcohol and methyl ether analogues of (±)-threo-methyl phenyl (piperidin-2-yl) acetate. This work demonstrates the versatility of piperidine derivatives in synthesizing compounds with potential pharmaceutical applications, which can extend to the synthesis and study of "(E)-3-(furan-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one" (Ojo, 2012).

Study of Photophysical Properties

Kumari et al. (2017) explored the effect of solvent polarity on the photophysical properties of chalcone derivatives, including compounds with furan and thiophene components similar to "(E)-3-(furan-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one". Their findings on solvatochromic effects and intramolecular charge transfer interactions could be relevant for understanding the photophysical behavior of related compounds (Kumari, Varghese, George, & Sudhakar, 2017).

Biological Activity of Furan/Thiophene and Piperazine-Containing Compounds

Wang et al. (2015) reported the synthesis and biological activity of novel furan/thiophene and piperazine-containing bis(1,2,4-triazole) Mannich bases. These compounds exhibited significant in vitro and in vivo fungicidal activity against several test plant fungi. This study highlights the potential of furan and thiophene derivatives, when combined with piperazine, to serve as effective biocidal agents, which may extend to the research applications of "(E)-3-(furan-3-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one" (Wang et al., 2015).

Properties

IUPAC Name

(E)-3-(furan-3-yl)-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(2-1-13-5-9-19-11-13)17-7-3-14(4-8-17)15-6-10-20-12-15/h1-2,5-6,9-12,14H,3-4,7-8H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGOXYQNZVEYES-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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